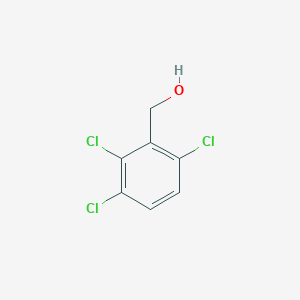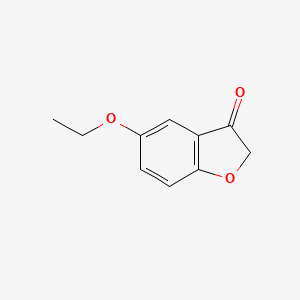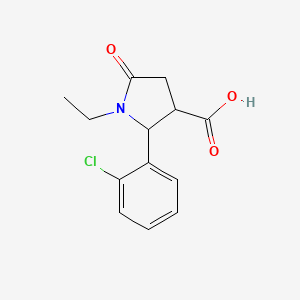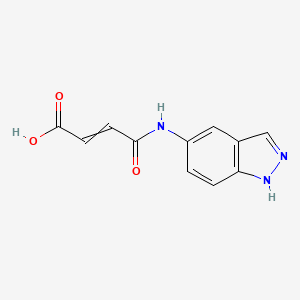
2,3,6-Trichlorobenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trichlorobenzyl alcohol is an organic compound with the molecular formula C7H5Cl3O. It is a chlorinated derivative of benzyl alcohol, characterized by the presence of three chlorine atoms attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,6-Trichlorobenzyl alcohol can be synthesized through several methods. One common approach involves the chlorination of benzyl alcohol under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and the process is carried out in the presence of a catalyst like iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, including temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Trichlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3,6-Trichlorobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to 2,3,6-Trichlorotoluene using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2,3,6-Trichlorobenzaldehyde
Reduction: 2,3,6-Trichlorotoluene
Substitution: Various substituted benzyl alcohol derivatives
Wissenschaftliche Forschungsanwendungen
2,3,6-Trichlorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3,6-Trichlorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. Additionally, its chlorinated structure allows it to interact with cellular membranes, potentially affecting membrane integrity and function. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trichlorobenzyl alcohol
- 2,3,5-Trichlorobenzyl alcohol
- 2,3,4-Trichlorobenzyl alcohol
Uniqueness
2,3,6-Trichlorobenzyl alcohol is unique due to the specific positioning of the chlorine atoms on the benzene ring. This arrangement influences its chemical reactivity and biological activity, distinguishing it from other trichlorobenzyl alcohol derivatives. The unique structure also affects its physical properties, such as solubility and melting point, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H5Cl3O |
|---|---|
Molekulargewicht |
211.5 g/mol |
IUPAC-Name |
(2,3,6-trichlorophenyl)methanol |
InChI |
InChI=1S/C7H5Cl3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 |
InChI-Schlüssel |
ZEXIZBBXZUAIOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)CO)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11724455.png)





![3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11724492.png)

![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724511.png)

![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)

![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)

